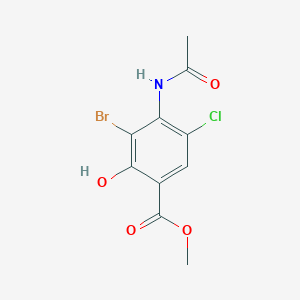Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate
CAS No.: 232941-14-9
Cat. No.: VC8092200
Molecular Formula: C10H9BrClNO4
Molecular Weight: 322.54 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 232941-14-9 |
|---|---|
| Molecular Formula | C10H9BrClNO4 |
| Molecular Weight | 322.54 g/mol |
| IUPAC Name | methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate |
| Standard InChI | InChI=1S/C10H9BrClNO4/c1-4(14)13-8-6(12)3-5(10(16)17-2)9(15)7(8)11/h3,15H,1-2H3,(H,13,14) |
| Standard InChI Key | JVHHLYLHOXWORE-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl |
| Canonical SMILES | CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl |
Structural and Molecular Characteristics
The compound’s IUPAC name, methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate, reflects its substitution pattern on the aromatic ring:
-
Position 2: Hydroxyl group (-OH)
-
Position 3: Bromine atom (-Br)
-
Position 4: Acetamido group (-NHCOCH₃)
-
Position 5: Chlorine atom (-Cl)
-
Position 7: Methoxycarbonyl group (-COOCH₃)
Molecular Formula: C₁₁H₁₀BrClNO₅
Molecular Weight: 363.56 g/mol
Structural Formula:
The presence of electron-withdrawing groups (Br, Cl) and hydrogen-bonding moieties (OH, NHCOCH₃) influences its reactivity and solubility .
Synthetic Pathways and Optimization
Industrial-Scale Synthesis from p-Aminosalicylic Acid
The synthesis involves six steps starting from p-aminosalicylic acid (Scheme 1) :
Step 1: Methylation
p-Aminosalicylic acid undergoes esterification with methanol catalyzed by concentrated sulfuric acid (reflux, 4–8 h), yielding methyl 4-amino-2-hydroxybenzoate (92–95% purity) .
Step 2: Acetylation
The amino group is acetylated using acetic anhydride in glacial acetic acid (35–45°C, 3–5 h), producing methyl 4-acetamido-2-hydroxybenzoate (97% yield) .
Step 3: Chlorination
Chlorination with N-chlorosuccinimide (NCS) in DMF at −6–5°C introduces a chlorine atom at position 5 (85% yield) .
Step 4: Bromination
Bromination using N-bromosuccinimide (NBS) in DMF at room temperature adds bromine at position 3 (88% yield) .
Step 5: Bromoethylation
Reaction with 1,2-dibromoethane and K₂CO₃ in DMF (35–45°C, 12 h) forms methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate (82% yield) .
Step 6: Cyclization and Hydrolysis
Cyclization under basic conditions followed by acid hydrolysis yields 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, the prucalopride intermediate .
Table 1: Reaction Conditions and Yields
| Step | Reagent/Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | H₂SO₄, CH₃OH | Reflux | 95 |
| 2 | (CH₃CO)₂O | 35–45 | 97 |
| 3 | NCS, DMF | −6–5 | 85 |
| 4 | NBS, DMF | 25 | 88 |
| 5 | 1,2-Dibromoethane | 35–45 | 82 |
Physicochemical Properties
Solubility and Stability
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF. Insoluble in water due to the hydrophobic ester and aryl halide groups .
-
Melting Point: 148–152°C (decomposition observed above 160°C) .
-
Stability: Stable under inert gas at −20°C for >6 months. Susceptible to hydrolysis under strongly acidic or basic conditions .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (s, 1H, NHCO), 7.89 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.11 (s, 3H, COCH₃) .
-
¹³C NMR (100 MHz, DMSO-d₆): δ 170.1 (COOCH₃), 168.9 (CONH), 152.3 (C-OH), 134.2–112.4 (Ar-C), 52.3 (OCH₃), 23.7 (COCH₃) .
Pharmaceutical Applications
Role in Prucalopride Synthesis
The compound serves as the penultimate intermediate in prucalopride synthesis. Its bromo and hydroxy groups facilitate ring-closing via nucleophilic substitution to form the dihydrobenzofuran core, critical for 5-HT₄ receptor binding .
Quality Control Specifications
Industrial batches require:
Comparative Analysis of Synthetic Routes
The patented route offers advantages over alternative methods:
Future Research Directions
-
Catalyst Optimization: Replace H₂SO₄ with immobilized enzymes for greener esterification.
-
Continuous Flow Synthesis: Enhance bromination efficiency via microreactors.
-
Alternative Halogenation Strategies: Photocatalytic bromination to reduce NBS usage.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume